molecular formula C14H25N3O3 B11838957 tert-Butyl 1-methyl-5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate

tert-Butyl 1-methyl-5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate

Cat. No.: B11838957
M. Wt: 283.37 g/mol
InChI Key: XVRBLVKBFDANRM-UHFFFAOYSA-N
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Description

tert-Butyl 1-methyl-5-oxo-1,4,8-triazaspiro[55]undecane-8-carboxylate is a chemical compound with the molecular formula C13H23N3O3 It is known for its unique spirocyclic structure, which includes a triazaspiro ring system

Preparation Methods

The synthesis of tert-Butyl 1-methyl-5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the spirocyclic core, followed by the introduction of functional groups. The reaction conditions often include the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the desired quality of the compound .

Chemical Reactions Analysis

tert-Butyl 1-methyl-5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. In medicine, it could be explored for its therapeutic potential in treating various diseases. Additionally, in the industry, it may be used in the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of tert-Butyl 1-methyl-5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl 1-methyl-5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate can be compared with other similar compounds, such as tert-Butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate and tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. These compounds share similar spirocyclic structures but differ in their functional groups and specific chemical properties.

Properties

Molecular Formula

C14H25N3O3

Molecular Weight

283.37 g/mol

IUPAC Name

tert-butyl 1-methyl-5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate

InChI

InChI=1S/C14H25N3O3/c1-13(2,3)20-12(19)17-8-5-6-14(10-17)11(18)15-7-9-16(14)4/h5-10H2,1-4H3,(H,15,18)

InChI Key

XVRBLVKBFDANRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)C(=O)NCCN2C

Origin of Product

United States

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